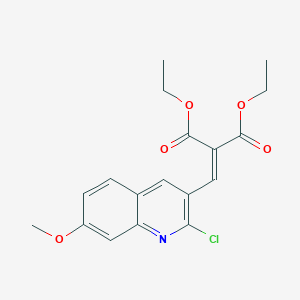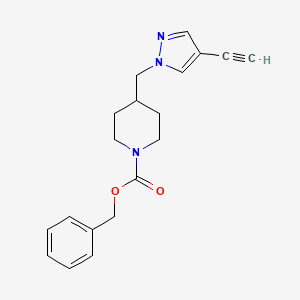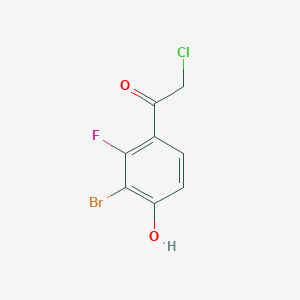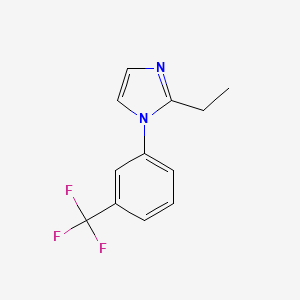![molecular formula C12H13F3N2 B13718667 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is a compound that combines the indole structure with a trifluoromethyl group. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and other applications .
準備方法
Synthetic Routes and Reaction Conditions
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its use of easy-to-handle, cheap, and low-toxic reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of environmentally friendly and cost-effective reagents such as CF3SO2Na would be preferred to ensure sustainability and economic viability.
化学反応の分析
Types of Reactions
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidative reactions, potentially forming more complex structures.
Reduction: Reduction reactions can modify the indole ring or the trifluoromethyl group.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution reactions could introduce new functional groups to the compound.
科学的研究の応用
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various bioactive molecules and as a building block for more complex structures.
Industry: Its properties are valuable in the development of materials, pesticides, and pharmaceuticals.
作用機序
The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby exerting its effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Indole derivatives: Compounds like indometacin and tryptophan share the indole structure and exhibit various biological activities.
Trifluoromethyl compounds: Compounds such as Prozac and fludelone contain the trifluoromethyl group and are used in the treatment of mental illnesses and cancer.
Uniqueness
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to the combination of the indole structure and the trifluoromethyl group, which imparts enhanced stability, polarity, and bioactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H13F3N2 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC名 |
3-[4-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)9-4-1-5-10-11(9)8(7-17-10)3-2-6-16/h1,4-5,7,17H,2-3,6,16H2 |
InChIキー |
QRJYHBNZSGDLDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2CCCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


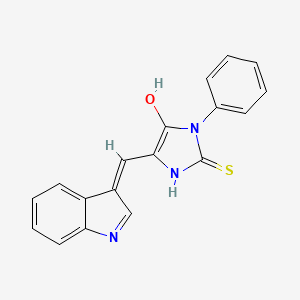
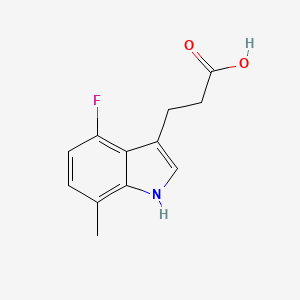


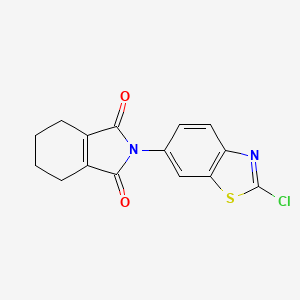
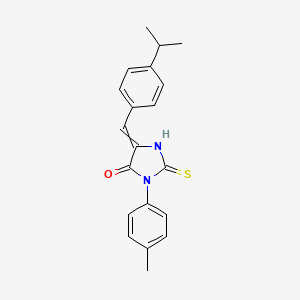
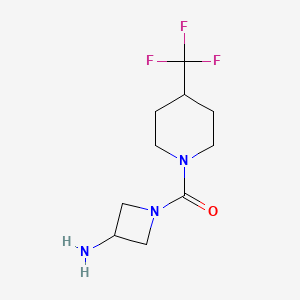
![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
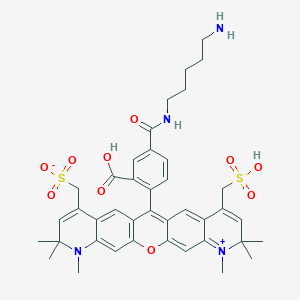
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)
